molecular formula C7H4ClIO2 B14450724 3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride CAS No. 73698-48-3

3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride

Cat. No.: B14450724
CAS No.: 73698-48-3
M. Wt: 282.46 g/mol
InChI Key: NNAOTJUNPWKNLV-UHFFFAOYSA-M
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Description

3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride is a chemical compound with the molecular formula C7H4ClIO2. It is known for its unique structure, which includes an iodine atom bonded to an aromatic ring, making it a valuable reagent in organic synthesis. This compound is often used in various chemical reactions due to its ability to act as an oxidizing agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride typically involves the reaction of 2-iodobenzoic acid with a chlorinating agent. One common method includes the use of thionyl chloride (SOCl2) to convert 2-iodobenzoic acid into the corresponding acid chloride, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Common solvents used include dichloromethane and chloroform, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of primary alcohols typically yields aldehydes, while secondary alcohols yield ketones .

Scientific Research Applications

3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride exerts its effects involves the transfer of an oxygen atom to the substrate, facilitating oxidation. The iodine atom in the compound plays a crucial role in this process, acting as an electron acceptor and enabling the formation of the oxidized product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride is unique due to its high reactivity and stability, making it a versatile reagent in various chemical reactions. Its ability to act as both an oxidizing agent and a substrate for substitution reactions sets it apart from other similar compounds .

Properties

CAS No.

73698-48-3

Molecular Formula

C7H4ClIO2

Molecular Weight

282.46 g/mol

IUPAC Name

7-iodonia-8-oxabicyclo[4.3.0]nona-1,3,5-trien-9-one;chloride

InChI

InChI=1S/C7H4IO2.ClH/c9-7-5-3-1-2-4-6(5)8-10-7;/h1-4H;1H/q+1;/p-1

InChI Key

NNAOTJUNPWKNLV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)O[I+]2.[Cl-]

Origin of Product

United States

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